molecular formula C30H31BrN2O6 B11076821 2-(4-bromophenoxy)-N-{2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}-2-methylpropanamide

2-(4-bromophenoxy)-N-{2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}-2-methylpropanamide

Cat. No.: B11076821
M. Wt: 595.5 g/mol
InChI Key: GXTJIFRXSCZULK-UHFFFAOYSA-N
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Description

2-(4-bromophenoxy)-N-{2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}-2-methylpropanamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and material science. This compound features a bromophenoxy group, an isoquinoline moiety, and multiple methoxy groups, contributing to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenoxy)-N-{2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}-2-methylpropanamide typically involves multi-step organic synthesis. One common route includes:

    Formation of the Bromophenoxy Intermediate: The initial step involves the bromination of phenol to form 4-bromophenol, which is then reacted with an appropriate alkylating agent to introduce the phenoxy group.

    Isoquinoline Derivative Synthesis: The isoquinoline moiety is synthesized separately, often starting from commercially available isoquinoline derivatives. Methoxylation reactions are employed to introduce the methoxy groups at the desired positions.

    Coupling Reaction: The bromophenoxy intermediate is then coupled with the isoquinoline derivative using a suitable coupling reagent, such as a palladium catalyst, under controlled conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing continuous flow techniques to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromophenoxy)-N-{2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}-2-methylpropanamide can undergo various chemical reactions, including:

    Substitution Reactions:

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the methoxy groups and the isoquinoline moiety.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted phenoxy derivatives, while oxidation can produce quinone derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, derivatives of this compound may be investigated for their potential as enzyme inhibitors or receptor modulators. The presence of the isoquinoline moiety suggests possible interactions with biological targets.

Medicine

Medicinally, this compound could be explored for its potential therapeutic properties. Isoquinoline derivatives are known for their pharmacological activities, including anti-inflammatory and anticancer effects.

Industry

In the industrial sector, this compound might be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 2-(4-bromophenoxy)-N-{2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}-2-methylpropanamide exerts its effects would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The isoquinoline moiety could play a crucial role in binding to these targets, while the bromophenoxy group might enhance the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    2-(4-bromophenoxy)-N-{2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}-2-methylpropanamide: shares similarities with other isoquinoline derivatives and bromophenoxy compounds.

    2-(4-chlorophenoxy)-N-{2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}-2-methylpropanamide: Similar structure but with a chlorine atom instead of bromine.

    2-(4-bromophenoxy)-N-{2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}-2-ethylpropanamide: Similar structure but with an ethyl group instead of a methyl group.

Uniqueness

The uniqueness of This compound lies in its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to its analogs. The presence of multiple methoxy groups and the bromophenoxy moiety could enhance its solubility and interaction with biological targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C30H31BrN2O6

Molecular Weight

595.5 g/mol

IUPAC Name

2-(4-bromophenoxy)-N-[2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl]-2-methylpropanamide

InChI

InChI=1S/C30H31BrN2O6/c1-30(2,39-21-9-7-20(31)8-10-21)29(34)33-23-17-28(38-6)26(36-4)15-19(23)13-24-22-16-27(37-5)25(35-3)14-18(22)11-12-32-24/h7-12,14-17H,13H2,1-6H3,(H,33,34)

InChI Key

GXTJIFRXSCZULK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)NC1=CC(=C(C=C1CC2=NC=CC3=CC(=C(C=C32)OC)OC)OC)OC)OC4=CC=C(C=C4)Br

Origin of Product

United States

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